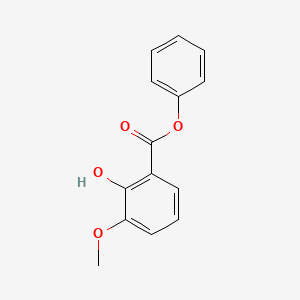![molecular formula C11H8ClN3O2 B11866987 4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid is a bipyridine derivative with significant potential in various scientific fields. This compound features a bipyridine core, which is a versatile scaffold in coordination chemistry, and is functionalized with amino, chloro, and carboxylic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The bipyridine core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.
化学反应分析
Types of Reactions
4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.
作用机制
The mechanism of action of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid involves its interaction with molecular targets, such as metal ions or biological macromolecules. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The amino and chloro groups contribute to its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, but lacks the functional groups present in 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid.
4,4’-Bipyridine: Another bipyridine isomer with different functionalization, leading to distinct chemical properties and applications.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Shares some functional groups but has a different core structure, resulting in different reactivity and applications.
Uniqueness
4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid is unique due to its specific combination of functional groups and bipyridine core, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in coordination chemistry, drug development, and material science.
属性
分子式 |
C11H8ClN3O2 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC 名称 |
4-amino-3-chloro-6-pyridin-4-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-7(13)5-8(15-10(9)11(16)17)6-1-3-14-4-2-6/h1-5H,(H2,13,15)(H,16,17) |
InChI 键 |
NTJHEUNBMKZKBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC(=C(C(=C2)N)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


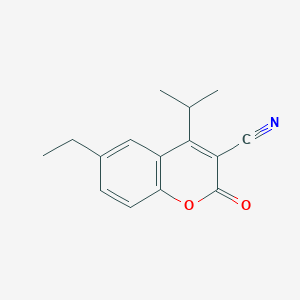
![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
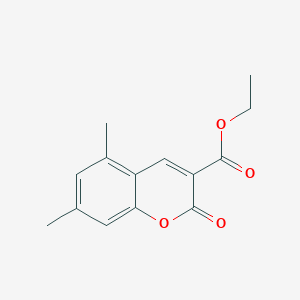

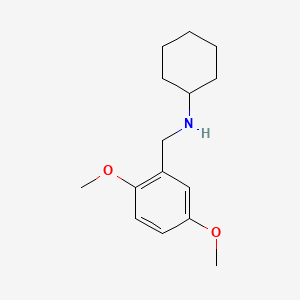
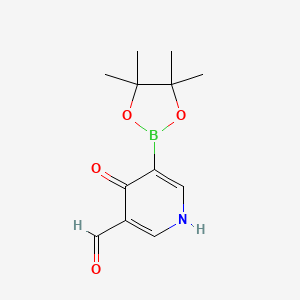

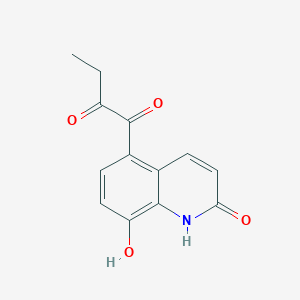

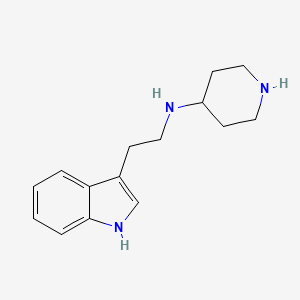
![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)

